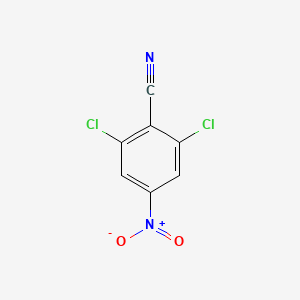

2,6-Dichloro-4-nitrobenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Dichloro-4-nitrobenzonitrile is a useful research compound. Its molecular formula is C7H2Cl2N2O2 and its molecular weight is 217.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Intermediates

One of the primary applications of 2,6-Dichloro-4-nitrobenzonitrile is as an intermediate in the synthesis of pharmaceutical compounds. It plays a crucial role in the production of various drugs due to its ability to undergo further chemical transformations. For example:

- Diuretic Agents : It is utilized in synthesizing 5-(4-chloro-5-sulphamoyl-2-thenylamino phenyl)-1H-tetrazole, which is known for its diuretic properties .

- Antimicrobial Agents : The compound serves as a precursor for synthesizing various antimicrobial agents, enhancing their efficacy through structural modifications.

Environmental Applications

The ecological impact of this compound and its derivatives has been studied extensively. Notably:

- Ecotoxicological Assessments : The compound has been identified as a high priority for ecological risk assessments due to its persistence and potential toxicity to aquatic organisms . This classification necessitates careful monitoring and management practices to mitigate environmental impacts.

Material Science

In material science, this compound is explored for its properties in:

- Dye Production : It is involved in the synthesis of azo dyes, which are widely used in textiles and other materials. The mutagenicity studies indicate that derivatives of this compound may exhibit significant biological activity, influencing their application in dye chemistry .

Synthesis Processes

The synthesis of this compound itself is noteworthy:

- Chlorination and Cyanation Reactions : Various methods have been developed for its synthesis, including chlorination processes that yield high purity and yields at economical costs . These processes often involve complex reaction mechanisms that enhance the efficiency of production.

Case Study 1: Synthesis for Pharmaceutical Use

A study demonstrated the synthesis of a novel diuretic agent using this compound as an intermediate. The reaction conditions were optimized to maximize yield while minimizing by-products.

Case Study 2: Ecotoxicological Impact

Research conducted on the ecotoxicological effects of this compound revealed significant toxicity levels in aquatic environments. This prompted regulatory actions to assess its usage in industrial applications.

Propiedades

Número CAS |

2112-17-6 |

|---|---|

Fórmula molecular |

C7H2Cl2N2O2 |

Peso molecular |

217.01 g/mol |

Nombre IUPAC |

2,6-dichloro-4-nitrobenzonitrile |

InChI |

InChI=1S/C7H2Cl2N2O2/c8-6-1-4(11(12)13)2-7(9)5(6)3-10/h1-2H |

Clave InChI |

MADGWOCVYGHPIY-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=C(C(=C1Cl)C#N)Cl)[N+](=O)[O-] |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.